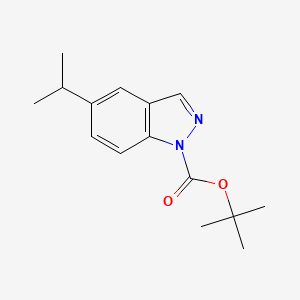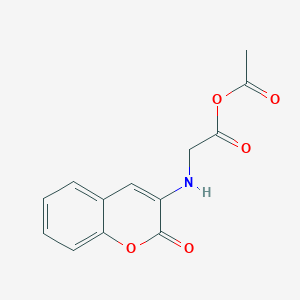
2-(2-Methoxyphenyl)naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Methoxyphenyl)naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones This compound is characterized by a naphthalene ring system substituted with a methoxyphenyl group at the second position and a quinone moiety at the first and fourth positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyphenyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxy naphthalene-1,4-dione with 2-methoxyphenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine in a solvent such as toluene. The reaction mixture is heated to reflux for several hours to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyphenyl)naphthalene-1,4-dione undergoes various types of chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: The quinone can be reduced to the corresponding hydroquinone.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Formation of more oxidized naphthoquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives depending on the substituent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly tyrosinase inhibitors.
Medicine: Explored for its antifungal and anticancer properties.
Mechanism of Action
The mechanism of action of 2-(2-Methoxyphenyl)naphthalene-1,4-dione involves its interaction with cellular components. For example, its antifungal activity is believed to result from disrupting fungal membrane permeability, leading to increased nucleotide leakage . The compound can also act as a competitive inhibitor of enzymes like tyrosinase by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1,4-naphthoquinone:
2-Phenyl-1,4-naphthoquinone: Studied for its tyrosinase-inhibitory effects.
2,3-Dibromonaphthalene-1,4-dione: Exhibits potent antifungal activity.
Uniqueness
2-(2-Methoxyphenyl)naphthalene-1,4-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties. This substitution can enhance its solubility, reactivity, and interaction with biological targets compared to other naphthoquinone derivatives.
Properties
CAS No. |
93327-86-7 |
|---|---|
Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)naphthalene-1,4-dione |
InChI |
InChI=1S/C17H12O3/c1-20-16-9-5-4-7-12(16)14-10-15(18)11-6-2-3-8-13(11)17(14)19/h2-10H,1H3 |
InChI Key |
DDRDHMRPIMJVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


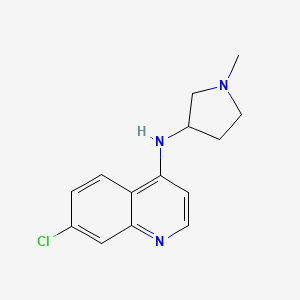
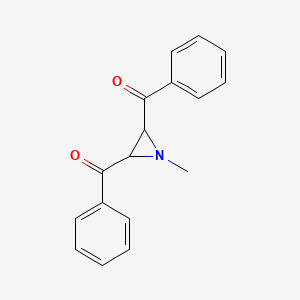

![Ethyl 5-phenylpyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B11856142.png)
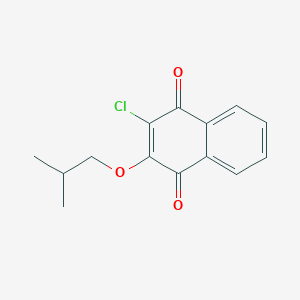
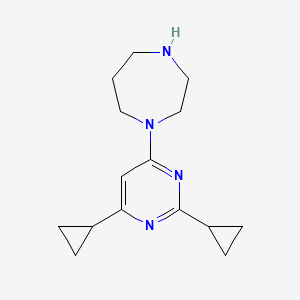

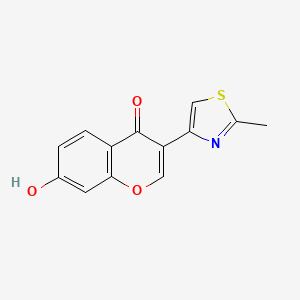
![(2S)-2-[(Naphthalen-2-yl)oxy]hexanoic acid](/img/structure/B11856169.png)



